2-(4-bromo-2-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
2-(4-bromo-2-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a brominated phenoxy group, a tert-butyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
tert-Butylation: The addition of a tert-butyl group to the phenoxy ring.
Thiadiazole Formation: The synthesis of the thiadiazole ring, often through cyclization reactions involving appropriate precursors.
Acetamide Formation: The final step involves coupling the brominated, tert-butylated phenoxy intermediate with the thiadiazole intermediate to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
2-(4-bromo-2-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
2-(4-bromo-2-tert-butylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2S/c1-10(2)15-20-21-16(24-15)19-14(22)9-23-13-7-6-11(18)8-12(13)17(3,4)5/h6-8,10H,9H2,1-5H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJSOVCYJVBQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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